molecular formula C16H11ClN2O B3131956 2-Chloro-6-(4-phenoxyphenyl)pyrazine CAS No. 361436-96-6

2-Chloro-6-(4-phenoxyphenyl)pyrazine

Cat. No.: B3131956
CAS No.: 361436-96-6
M. Wt: 282.72 g/mol
InChI Key: CYHKFOJDLJXNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(4-phenoxyphenyl)pyrazine is a synthetic organic compound with the molecular formula C16H11ClN2O and a molecular weight of 282.72 g/mol. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-phenoxyphenyl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-phenoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-phenoxyphenyl)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the pyrazine ring can be reduced under specific conditions.

    Coupling Reactions: The compound can participate in further Suzuki-Miyaura couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include various substituted pyrazines depending on the nucleophile used.

    Oxidation: Quinones and other oxidized derivatives of the phenoxy group.

    Reduction: Reduced pyrazine derivatives.

Scientific Research Applications

2-Chloro-6-(4-phenoxyphenyl)pyrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-phenoxyphenyl)pyrazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it could bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: A simpler pyrazine derivative used in various chemical syntheses.

    4-Phenoxyphenylboronic Acid: A precursor in the synthesis of 2-Chloro-6-(4-phenoxyphenyl)pyrazine.

    Phenoxyphenyl Compounds: A class of compounds with similar phenoxy groups, often used in pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its combination of a pyrazine ring with a phenoxyphenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-(4-phenoxyphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-16-11-18-10-15(19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHKFOJDLJXNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CN=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(4-phenoxyphenyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(4-phenoxyphenyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(4-phenoxyphenyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(4-phenoxyphenyl)pyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(4-phenoxyphenyl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(4-phenoxyphenyl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.